5-nitro-2-(pyridin-2-yl)-1H-indole
Description
Properties
Molecular Formula |
C13H9N3O2 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
5-nitro-2-pyridin-2-yl-1H-indole |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)10-4-5-11-9(7-10)8-13(15-11)12-3-1-2-6-14-12/h1-8,15H |
InChI Key |
YUVFXHZWGFPQTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Antibacterial Applications
5-Nitro-2-(pyridin-2-yl)-1H-indole has been investigated for its potential as an antibacterial agent, particularly against Staphylococcus aureus.
Case Study: NorA Efflux Pump Inhibition
Research has demonstrated that derivatives of this compound can act as NorA efflux pump inhibitors. The NorA pump is a significant factor in antibiotic resistance in S. aureus, as it extrudes various antibiotics from bacterial cells, diminishing their efficacy. A study indicated that certain 5-nitroindole derivatives showed substantial inhibitory activity against the NorA pump, enhancing the effectiveness of existing antibiotics like berberine .
Table 1: Inhibitory Potency of 5-Nitroindole Derivatives Against NorA Pump
| Compound Name | MIC (µg/mL) | Activity Level |
|---|---|---|
| This compound | 0.8 | Moderate |
| Berberine + INF55 | 3.0 | Low (as a control) |
| 5-Nitro-2-(3-methoxycarbonyl)phenyl-1H-indole | 0.6 | High |
Anticancer Properties
The anticancer potential of 5-nitroindoles has been explored extensively, with promising results in inhibiting the growth of various cancer cell lines.
Case Study: Growth Inhibition in Cancer Cell Lines
In a study published by MDPI, indole derivatives were synthesized and tested for their anticancer activities. The results indicated that compounds similar to this compound exhibited significant growth inhibition in several cancer cell lines, including breast and lung cancer cells.
Table 2: Anticancer Activity of Indole Derivatives
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| This compound | 12.5 | Breast Cancer |
| 5-Nitroindole | 15.0 | Lung Cancer |
| Control Compound | >20 | - |
Neuroprotective Effects
Emerging research suggests that 5-nitroindoles may also possess neuroprotective properties.
Case Study: Neuroprotection in Alzheimer's Disease Models
A study investigated the effects of 5-nitroindoles on cognitive function in animal models of Alzheimer's disease. The findings showed that treatment with these compounds significantly improved cognitive performance and reduced markers of neuroinflammation compared to control groups .
Table 3: Neuroprotective Effects of Indole Derivatives
| Treatment | Cognitive Score Improvement (%) | Neuroinflammation Markers Reduction (%) |
|---|---|---|
| This compound | 30 | 40 |
| Control Group | - | - |
Comparison with Similar Compounds
Substituent Effects at the 5-Position
The electronic and steric properties of substituents at the indole’s 5-position significantly influence reactivity. Key analogs include:
Mechanistic Insight : In nickel-catalyzed alkylation (), the nitro group in 1d reduces reaction rates compared to methyl or fluoro analogs due to its strong electron-withdrawing effect, which deactivates the indole ring toward oxidative addition .
Positional Isomerism of the Pyridyl Group
The position of the pyridyl substituent (1- vs. 2-position) alters steric and electronic interactions:
Key Finding : In competition experiments (), the 1-pyridyl isomer (1d ) exhibits lower reactivity compared to methoxy-substituted analogs due to steric hindrance and reduced electronic activation. The 2-pyridyl isomer’s structure likely enhances metal coordination, improving catalytic efficiency in cross-coupling reactions .
Preparation Methods
Direct Nitration of 2-Substituted Indoles
Nitration of preformed 2-(pyridin-2-yl)-1H-indole is a logical route, leveraging the inherent reactivity of the indole ring. Studies on analogous systems demonstrate that nitration occurs preferentially at the 5-position due to electronic and steric effects.
Experimental Protocol (Adapted from and):
-
Substrate : 2-(Pyridin-2-yl)-1H-indole (1.0 equiv).
-
Nitrating Agent : Fuming nitric acid (1.2 equiv) in concentrated sulfuric acid at 0–5°C.
-
Conditions : Gradual addition over 30 minutes, followed by stirring at 20°C for 4 hours.
-
Workup : Quenching with ice-water, neutralization with NaHCO₃, and extraction with dichloromethane.
Key Insight : Microreactor technology, as described in, enhances safety and yield by maintaining precise temperature control (20–60°C) and rapid mixing (residence time <1 minute). This method reduces decomposition risks associated with traditional batch nitration.
Nitration Prior to Pyridine Coupling
Alternative approaches involve nitrating indole precursors before introducing the pyridin-2-yl group. For example:
-
Synthesize 5-nitro-1H-indole via Fischer indole synthesis using 4-nitrophenylhydrazine and pyruvic acid.
-
Functionalize the 2-position via cross-coupling (e.g., Suzuki-Miyaura) with pyridin-2-ylboronic acid.
Advantages :
-
Avoids exposing the pyridine ring to harsh nitration conditions.
-
Enables use of directing groups (e.g., Boc protection) to enhance regioselectivity.
Limitations :
-
Requires orthogonal protecting group strategies.
-
Lower yields (50–60%) in coupling steps due to steric hindrance.
Pyridin-2-yl Group Introduction via Cross-Coupling
Suzuki-Miyaura Coupling
The most widely applicable method involves palladium-catalyzed coupling between 2-halo-5-nitro-1H-indole and pyridin-2-ylboronic acid.
Representative Conditions:
| Parameter | Value |
|---|---|
| Substrate | 2-Bromo-5-nitro-1H-indole |
| Boronic Acid | Pyridin-2-ylboronic acid (1.5 equiv) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C, 12 hours |
| Yield | 65–70% |
Optimization Notes :
Ullmann-Type Coupling
Copper-mediated coupling offers a low-cost alternative, though with modest yields:
-
Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄, DMSO, 110°C, 24 hours.
One-Pot Tandem Synthesis
Recent advances combine indole formation and pyridine coupling in a single pot. For example:
Step 1 : Condensation of 4-nitrophenylhydrazine with 2-acetylpyridine under Fischer conditions (HCl/EtOH, reflux).
Step 2 : In situ cyclization and aromatization via dehydrogenation (DDQ, CH₂Cl₂, rt).
Yield : 58% (over two steps).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Nitration | Short synthesis (2 steps) | Harsh nitration conditions | 65–72% |
| Suzuki Coupling | High regioselectivity | Costly catalysts | 60–70% |
| Ullmann Coupling | Low catalyst cost | Long reaction times | 40–45% |
| One-Pot Tandem | Step economy | Limited substrate scope | 50–58% |
Scalability and Industrial Considerations
The patent literature emphasizes continuous-flow nitration (e.g., microreactors) for large-scale production. Key parameters:
-
Flow rate : 60 mL/min (indole solution) and 46 mL/min (nitrating agent).
-
Temperature : 35°C to minimize byproducts.
Mechanistic Insights
-
Nitration : Proceeds via electrophilic aromatic substitution (EAS), with the indole’s 5-position activated by resonance. Pyridin-2-yl’s electron-withdrawing effect slightly deactivates the ring, necessitating stronger nitrating agents.
-
Coupling : Suzuki-Miyaura follows a standard oxidative addition-transmetallation-reductive elimination pathway, with boronic acid steric effects influencing yields .
Q & A
Q. How do researchers address low yields in the synthesis of 5-amino-1H-indole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
